tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate: is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a tert-butyl ester group attached to a pyridine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to identify potential inhibitors or activators of specific enzymes or receptors .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Uniqueness
Compared to similar compounds, tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H21BrN2O2 |
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Molecular Weight |
353.25 g/mol |
IUPAC Name |
tert-butyl 4-(5-bromo-4-methylpyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O2/c1-11-9-14(18-10-13(11)17)12-5-7-19(8-6-12)15(20)21-16(2,3)4/h5,9-10H,6-8H2,1-4H3 |
InChI Key |
HHVNKDLQLZAIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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